4-(Difluoromethoxy)-2,5-dimethylaniline
Overview
Description
4-(Difluoromethoxy)-2,5-dimethylaniline is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2,5-dimethylaniline is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The TGF-β1 pathway is the main biochemical pathway affected by this compound . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFTYYHWSCXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.